3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione
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Overview
Description
3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione is an organic compound that features a morpholine ring attached to a diphenylpropene backbone with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione typically involves the reaction of morpholine with diphenylpropenone derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by its nucleophilic addition to the diphenylpropenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone: Known for its antimicrobial and antifungal properties.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Exhibits antitumor activity.
1-(Alkylsulfanyl)-3-(morpholin-4-yl)propan-2-ols: Used in the synthesis of arylcarbamates and arylcarbamothioates.
Uniqueness
3-(Morpholin-4-yl)-1,2-diphenylprop-2-ene-1-thione is unique due to its combination of a morpholine ring with a diphenylpropene backbone and a thione group. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63168-07-0 |
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Molecular Formula |
C19H19NOS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-1,2-diphenylprop-2-ene-1-thione |
InChI |
InChI=1S/C19H19NOS/c22-19(17-9-5-2-6-10-17)18(16-7-3-1-4-8-16)15-20-11-13-21-14-12-20/h1-10,15H,11-14H2 |
InChI Key |
WAWKSLRPPKSUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=C(C2=CC=CC=C2)C(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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